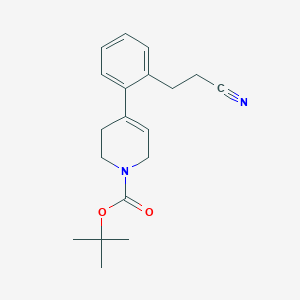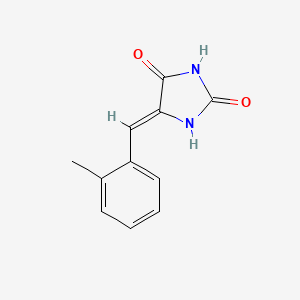![molecular formula C16H18ClNO2 B2976255 1-(2,3-Dihydro-benzo[1,4]dioxin-6-YL)-2-phenyl-ethylamine hydrochloride CAS No. 212714-12-0](/img/structure/B2976255.png)
1-(2,3-Dihydro-benzo[1,4]dioxin-6-YL)-2-phenyl-ethylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(2,3-Dihydro-benzo[1,4]dioxin-6-YL)-2-phenyl-ethylamine hydrochloride” is a complex organic molecule. It contains a benzodioxin group, which is a type of aromatic ether, attached to an ethylamine group, which is a type of amine . The presence of the hydrochloride indicates that this compound is likely a salt of the corresponding amine .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The benzodioxin group might participate in reactions involving aromatic systems, while the ethylamine group could be involved in reactions typical of amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility might be affected by the polar amine group and the nonpolar benzodioxin group .Wissenschaftliche Forschungsanwendungen
Antioxidant Properties and Environmental Behavior of Parabens
Parabens, structurally related to phenolic compounds, are widely used as preservatives in food, cosmetics, and pharmaceuticals due to their antimicrobial properties. Despite their widespread use, concerns regarding their potential endocrine-disrupting effects have been raised. They are considered emerging contaminants, with research focusing on their occurrence, fate, and behavior in aquatic environments. Parabens are always present at low concentration levels in wastewater effluents, showing they are partially removed but not entirely eliminated during wastewater treatment. Their ubiquity in surface water and sediments points to the continuous introduction into the environment, mainly through the consumption of paraben-based products. The study by Haman et al. (2015) delves into the environmental persistence of parabens and their transformation into chlorinated by-products, which are more stable and potentially more toxic, emphasizing the need for further studies on their effects (Haman, Dauchy, Rosin, & Munoz, 2015).
Application and Toxicity of Synthetic Phenolic Antioxidants
Synthetic phenolic antioxidants (SPAs) are utilized extensively across various industries to prevent oxidative damage and extend product shelf life. Recent research has highlighted their environmental occurrence and potential health risks. SPAs like BHT and DBP have been detected in environmental samples and human tissues, raising concerns about their bioaccumulation and toxicity. Although these compounds are designed to inhibit oxidative reactions, some studies suggest they may exhibit hepatotoxicity, endocrine disruption, and carcinogenicity. The review by Liu and Mabury (2020) underscores the environmental and health impacts of SPAs, advocating for the development of safer alternatives (Liu & Mabury, 2020).
Mechanisms of Paraquat Poisoning and Lung Toxicity
Paraquat dichloride is a widely used herbicide known for its efficiency in weed control. However, its accidental or intentional ingestion poses significant health risks, particularly to the lungs, where it accumulates and causes severe damage. The toxicity of paraquat is primarily attributed to its redox cycling and the generation of reactive oxygen species, leading to oxidative stress and cell damage. Dinis-Oliveira et al. (2008) provide a comprehensive review of paraquat's lung toxicity, mechanisms of action, and the challenges in treating paraquat poisonings, highlighting the urgent need for effective therapeutic interventions (Dinis-Oliveira et al., 2008).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2.ClH/c17-14(10-12-4-2-1-3-5-12)13-6-7-15-16(11-13)19-9-8-18-15;/h1-7,11,14H,8-10,17H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRATSQABOQZNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(CC3=CC=CC=C3)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylic acid;hydrochloride](/img/structure/B2976173.png)
![N-(3-(benzofuran-2-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2976175.png)
![(2E)-3-{4-methoxy-3-[(2-methylphenoxy)methyl]phenyl}prop-2-enoic acid](/img/no-structure.png)




![N-phenyl-N'-[4-(2-pyridinyl)-2-pyrimidinyl]urea](/img/structure/B2976185.png)
![3-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2976187.png)
![(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2976188.png)

![N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2,3-dimethylphenyl)ethanediamide](/img/structure/B2976193.png)
![3-(1-Bicyclo[1.1.1]pentanylmethyl)azetidine;2,2,2-trifluoroacetic acid](/img/structure/B2976195.png)